molecular formula C12H13BrN4O B12941434 2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one CAS No. 88723-59-5

2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one

Cat. No.: B12941434
CAS No.: 88723-59-5
M. Wt: 309.16 g/mol
InChI Key: OLLPKVYAZRWBGM-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-((2-(pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone is a complex organic compound that features a bromine atom, a pyridine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-((2-(pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Bromination: The final step involves the bromination of the ethanone moiety, which can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-((2-(pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Substituted ethanones with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

2-Bromo-1-(2-((2-(pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The precise mechanism of action of 2-Bromo-1-(2-((2-(pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone is not fully understood. it is believed to act as an electron donor, participating in redox reactions. Additionally, it may bind to specific proteins, influencing their activity and modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(pyridin-4-yl)ethanone: A simpler analog with similar reactivity but lacking the imidazole ring.

    2-Bromo-1-(2-chloropyridin-4-yl)ethanone: Contains a chlorine atom on the pyridine ring, which can alter its chemical properties and reactivity.

    2-Bromo-1-(4-pyridinyl)ethanone hydrobromide: Another analog with similar structural features but different solubility and stability properties.

Uniqueness

2-Bromo-1-(2-((2-(pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone is unique due to the presence of both the pyridine and imidazole rings, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

CAS No.

88723-59-5

Molecular Formula

C12H13BrN4O

Molecular Weight

309.16 g/mol

IUPAC Name

2-bromo-1-[2-(2-pyridin-4-ylethylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C12H13BrN4O/c13-7-11(18)10-8-16-12(17-10)15-6-3-9-1-4-14-5-2-9/h1-2,4-5,8H,3,6-7H2,(H2,15,16,17)

InChI Key

OLLPKVYAZRWBGM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCNC2=NC=C(N2)C(=O)CBr

Origin of Product

United States

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